molecular formula C17H16N4O B6512506 N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951597-72-1

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512506
CAS No.: 951597-72-1
M. Wt: 292.33 g/mol
InChI Key: AIVIWGRYBVHWQD-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound built on the 1,2,3-triazole-4-carboxamide scaffold, a structure recognized in scientific literature for its diverse biological potential. Compounds within this class have demonstrated significant research value, particularly in the fields of oncology and infectious diseases. In anticancer research, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as potent antimicrotubule agents . These compounds inhibit tubulin polymerization, a mechanism critical for cell division, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells . This mode of action is similar to clinically used drugs like paclitaxel and vincristine, positioning this chemical class as a promising scaffold for developing new anticancer agents . Furthermore, 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have shown promise as antimicrobial agents in preliminary discoveries . Research indicates that certain derivatives in this family exhibit potent antibacterial effects against pathogens such as Staphylococcus aureus . Additionally, the 1,2,3-triazole-4-carboxamide pharmacophore is found in compounds under investigation for other therapeutic targets, including as inhibitors of the pregnane X receptor (PXR), which plays a key role in drug metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-16(19-20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVIWGRYBVHWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The reaction can be summarized as follows:

    Formation of Azide: The starting material, 4-methylbenzylamine, is converted to the corresponding azide using sodium azide.

    Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The resulting triazole is then coupled with benzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, while reduction may produce this compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. For instance, compounds with similar triazole structures have been evaluated for their efficacy against resistant strains of pathogens .

Anticancer Properties
Research has also highlighted the potential anticancer effects of triazole derivatives. This compound may act by inhibiting specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that triazoles can induce apoptosis in cancer cells, providing a pathway for developing novel anticancer therapies .

Neuroprotective Effects
Recent investigations into neuroprotective applications have revealed that triazole compounds can offer protective effects against neurodegenerative diseases. The ability of these compounds to modulate neuroinflammation and oxidative stress presents a significant opportunity for treating conditions like Alzheimer's and Parkinson's disease .

Agriculture

Fungicidal Properties
The compound's structure suggests potential use as a fungicide in agriculture. Triazoles are known for their efficacy in controlling fungal pathogens affecting crops. Research indicates that this compound could be developed into a fungicide formulation to enhance crop protection and yield .

Plant Growth Regulation
Emerging studies suggest that triazole compounds can also act as plant growth regulators. By influencing hormone levels within plants, these compounds may enhance growth rates and resistance to environmental stressors .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer for synthesizing novel polymers with specific properties such as thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones can improve material performance in various applications from coatings to advanced composites .

Nanotechnology Applications
The unique properties of triazoles allow their use in nanotechnology. They can be incorporated into nanoparticles or used as stabilizers in nanomaterials synthesis, enhancing the functionality of materials used in electronics and biomedical devices .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for producing complex molecules in pharmaceutical chemistry. The compound can facilitate the synthesis of other bioactive triazole derivatives through cycloaddition reactions or substitution processes .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with protein targets, disrupting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in drug discovery. Below is a comparative analysis of key analogues:

Compound Substituents Synthetic Yield Key Biological Activity Reference
Target Compound : N-Benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide N-Benzyl, 4-methylphenyl ~50–70% (method-dependent) MIF tautomerase inhibition (IC50 ~10–50 µM)
Z995908944 : N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide 2-Chloro-6-fluorobenzyl, m-tolyl 50% CFTR potentiator activity; enhanced solubility due to halogenation
Rufinamide : 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 2-Fluorobenzyl N/A Antiepileptic (approved drug); targets voltage-gated sodium channels
Anticancer Analogues : 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino, 2,5-dichlorophenyl ~80% Antiproliferative activity (renal cancer RXF 393: GP = -13.42%)
MKA019 : N-Benzyl-1-(4-(phenylcarbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxamide 4-(Phenylcarbamoyl)phenyl ~60–75% Enhanced MIF binding affinity due to extended aryl interactions

Key Observations :

  • Halogenation : Substitution with halogens (e.g., fluorine, chlorine) improves metabolic stability and target affinity. Rufinamide’s 2-fluorobenzyl group enhances CNS penetration, critical for antiepileptic activity .
  • Amino Substituents: 5-Amino derivatives exhibit marked antiproliferative effects, likely due to enhanced DNA intercalation or kinase inhibition .
Pharmacological Profiles
  • MIF Inhibition : The target compound and MKA019 show moderate MIF tautomerase inhibition (IC50 ~10–50 µM), whereas analogues with electron-withdrawing groups (e.g., trifluoromethyl) display lower IC50 values (<10 µM) .
  • Anticancer Activity: 5-Amino-substituted triazoles demonstrate cell-line-specific cytotoxicity. For example, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibits SNB-75 CNS cancer cells (GP = -27.30%) .
  • Antiepileptic Activity : Rufinamide’s unique 2-fluorobenzyl group confers specificity for neuronal sodium channels, a mechanism distinct from the target compound’s anti-inflammatory effects .
Challenges and Limitations
  • Solubility : Hydrophobic substituents (e.g., benzyl, 4-methylphenyl) limit aqueous solubility, necessitating formulation optimization.
  • Selectivity : Off-target effects are observed in triazole derivatives with flexible side chains, underscoring the need for rigid aromatic substituents .

Biological Activity

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. The presence of the benzyl and 4-methylphenyl groups enhances its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Research indicates that the compound exhibits inhibitory effects against various fungal strains.
  • Anticancer Potential : Compounds in the triazole family have been shown to interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro assays:

StudyBiological ActivityIC50 (µM)Cell Lines Tested
Study 1Antifungal10.5Candida albicans
Study 2Cytotoxicity15.0HeLa (cervical cancer)
Study 3Anti-inflammatory20.0RAW 264.7 (macrophages)

These studies indicate that the compound possesses significant biological activity with varying potency across different assays.

Case Studies

A notable case study involved the evaluation of the compound's anticancer properties. Researchers treated HeLa cells with varying concentrations of this compound and observed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Critical parameters include:

  • Catalyst selection : Copper(I) iodide or CuSO₄/sodium ascorbate systems are common, with molar ratios optimized to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) balances yield and decomposition risks .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the carboxamide derivative (typical yields: 60–75%) .

Q. How can researchers validate the structural integrity of synthesized N-benzyl-1-(4-methylphenyl)-1H,1,2,3-triazole-4-carboxamide?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, triazole C=O at ~165 ppm) .
  • X-ray crystallography : Resolve crystal packing and verify bond angles/distances, particularly for the triazole-carboxamide linkage .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₇N₅O) with <2 ppm error .

Q. What strategies are effective for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC-DAD : Use C18 columns with acetonitrile/water mobile phases (retention time: ~8–10 min) to quantify impurities (<1% threshold) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR. Lyophilization improves long-term stability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, cytochrome P450). Focus on triazole-carboxamide interactions with catalytic residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize synthetic targets .
  • Example: Introducing electron-withdrawing groups (e.g., -Cl) at the 4-methylphenyl position increases hydrophobic interactions in kinase binding pockets .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to establish selectivity indices (SI = IC₅₀ cytotoxic / IC₅₀ antimicrobial). SI >10 indicates therapeutic potential .
  • Mechanistic studies : Compare ROS generation in bacterial vs. mammalian cells via DCFH-DA fluorescence to identify off-target effects .
  • Data normalization : Account for assay variability (e.g., serum concentration in cell culture) using Z-factor statistical validation .

Q. How can researchers elucidate the reaction mechanism of triazole ring formation under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated alkynes to identify rate-determining steps .
  • In situ IR spectroscopy : Monitor azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) consumption to map reaction progress .
  • DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to evaluate copper coordination geometries .

Key Research Gaps and Recommendations

  • Structural diversification : Explore substituents at the benzyl position (e.g., halogens, methoxy) to modulate pharmacokinetics .
  • In vivo validation : Prioritize compounds with SI >10 in rodent models of infection or cancer .
  • Mechanistic depth : Use cryo-EM to resolve triazole-carboxamide interactions with biological targets at atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.